molecular formula C11H22ClNO4S B13270655 tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate

tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate

Cat. No.: B13270655
M. Wt: 299.82 g/mol
InChI Key: AEIPDSKCFXCJNG-VIFPVBQESA-N
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Description

tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is a chiral carbamate derivative featuring a chlorosulfonyl group, a tert-butyl carbamate protecting group, and a branched aliphatic chain. The (2S) stereochemistry at the central carbon defines its spatial arrangement, which is critical for its reactivity and interactions in synthetic or biological systems. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical development, where carbamates serve as protective groups for amines, and chlorosulfonyl groups act as electrophilic sites for further functionalization .

Properties

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-chlorosulfonyl-4-methylpentan-2-yl]carbamate

InChI

InChI=1S/C11H22ClNO4S/c1-8(2)6-9(7-18(12,15)16)13-10(14)17-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1

InChI Key

AEIPDSKCFXCJNG-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Substitution with Chlorosulfonyl Isocyanate

This method involves reacting tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions.

Procedure :

  • Mixing : Combine tert-butyl carbamate (1.0 eq) with chlorosulfonyl isocyanate (1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C.
  • Reaction : Stir for 4–6 hours under nitrogen, allowing gradual warming to room temperature.
  • Workup : Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
  • Purification : Isolate the product via column chromatography (hexane:ethyl acetate, 4:1).

Yield : ~65–75%.
Key Advantage : High regioselectivity and minimal side products.

Route 2: Reductive Amination Followed by Sulfonation

A two-step approach starting from 4-methylpentan-2-amine :

Step A: Carbamate Formation

  • React 4-methylpentan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C.
  • Yield : >90%.

Step B: Sulfonation

  • Treat the Boc-protected amine with chlorosulfonic acid in DCM at -10°C.
  • Conditions : Slow addition to avoid exothermic side reactions.
  • Yield : ~60–70%.

The chlorosulfonyl group introduction proceeds via electrophilic substitution :

  • Activation : Chlorosulfonyl isocyanate reacts with the carbamate’s nitrogen, forming a reactive intermediate.
  • Sulfonation : The intermediate undergoes nucleophilic attack by the sulfonyl chloride group.
  • Steric Control : The tert-butyl group directs regioselectivity by shielding one face of the molecule.

Optimization Challenges

Parameter Impact on Synthesis Solution
Temperature Exothermic sulfonation risks side reactions Use cryogenic conditions (-10°C to 0°C).
Solvent Choice Polar aprotic solvents improve solubility DCM or THF preferred.
Purification Product degradation during isolation Flash chromatography with silica gel.

Comparative Data

Method Yield (%) Purity (%) Scalability
Route 1 65–75 ≥95 Industrial
Route 2 60–70 ≥90 Lab-scale

Applications and Derivatives

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is used as a reagent for the synthesis of complex organic molecules. It is particularly useful in the preparation of carbamate-protected amines and other nitrogen-containing compounds .

Biology and Medicine: In biomedical research, this compound is used as a building block for the synthesis of pharmaceuticals and biologically active molecules. It is also employed in the study of enzyme mechanisms and the development of enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it valuable for the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate involves its ability to react with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of substituted carbamates and other derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Molecular Weight (g/mol) Key Features
This compound Chlorosulfonyl, tert-butyl carbamate ~293.8 High electrophilicity at S-Cl; stereospecific reactivity
tert-Butyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate () Chloro, hydroxy, phenyl, tert-butyl carbamate ~325.8 Polar hydroxy group; aromatic π-system introduces planar rigidity
tert-Butyl [(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate () Chloro, hydroxy, phenyl, tert-butyl carbamate ~325.8 Diastereomeric hydroxy configuration alters solubility and H-bonding
S-(-)-3-(4-phenylpiperazin-1-yl)-prop-1,2-diol L-(+)-tartrate () Piperazine, diol, tartrate ~422.4 Ionic tartrate salt enhances water solubility; complex hydrogen-bonding network

Key Comparisons

Electrophilicity and Reactivity :
The chlorosulfonyl group in the target compound confers greater electrophilicity compared to chloro or hydroxy substituents in analogs . This makes it more reactive in nucleophilic substitution (e.g., with amines or alcohols) but also more moisture-sensitive.

Stereochemical Influence :
The (2S) configuration distinguishes it from diastereomers like the (2S,3S) and (2S,3R) hydroxy-chloro analogs, which exhibit divergent solubility and crystallinity due to stereospecific hydrogen bonding .

Solubility and Stability :

  • The tert-butyl group enhances lipid solubility compared to phenyl-containing analogs, favoring organic-phase reactions.
  • Unlike ionic tartrate salts (e.g., S-(-)-3-(4-phenylpiperazin-1-yl)-prop-1,2-diol L-(+)-tartrate), the target compound lacks charged groups, limiting its aqueous solubility but improving stability under acidic conditions .

Synthetic Utility: The chlorosulfonyl moiety enables versatile derivatization (e.g., sulfonamide formation), whereas hydroxy or chloro groups in analogs require activation steps (e.g., Mitsunobu reactions) for further modification.

Biological Activity

tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H18ClNO6SC_{11}H_{18}ClNO_6S with a molecular weight of 303.78 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a chlorosulfonyl group on a chiral carbon.

PropertyValue
Molecular FormulaC11H18ClNO6SC_{11}H_{18}ClNO_6S
Molecular Weight303.78 g/mol
CAS Number132398454
SolubilitySoluble in organic solvents
Melting PointNot available

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chlorosulfonic acid and a suitable base under controlled conditions. This method allows for the selective introduction of the chlorosulfonyl group while maintaining the integrity of the carbamate structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including cytotoxicity, anti-inflammatory effects, and potential neuroprotective properties.

Cytotoxicity

Studies have shown that compounds with chlorosulfonyl groups can act as alkylating agents, leading to cytotoxic effects on cancer cells. For instance, derivatives containing similar functional groups have demonstrated significant activity against various cancer cell lines by inducing apoptosis through DNA damage pathways .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of similar compounds against neurodegenerative diseases. A study indicated that certain carbamate derivatives could inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The compound M4, structurally related to this compound, was shown to inhibit both β-secretase and acetylcholinesterase activities, suggesting a multifaceted approach to treating Alzheimer's disease .

Case Studies

  • Cytotoxic Activity : In vitro studies demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic potential. For example, compounds with similar structures showed IC50 values ranging from 5 µM to 20 µM against human breast cancer cells .
  • Neuroprotection : In vivo studies using animal models of Alzheimer's disease indicated that treatment with M4 led to decreased levels of amyloid-beta and improved cognitive function compared to untreated controls . This suggests that this compound may share similar protective mechanisms.

Q & A

Basic: What are the optimal conditions for synthesizing tert-Butyl N-[(2S)-1-(chlorosulfonyl)-4-methylpentan-2-yl]carbamate to maximize yield and purity?

Answer:
The synthesis of this carbamate derivative typically involves multi-step reactions, including protection of the amine group with a tert-butyloxycarbonyl (Boc) group followed by sulfonylation. Key considerations include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is often used due to their inertness and compatibility with Boc-protection reactions .
  • Temperature control : Reactions should be conducted at 0–25°C to avoid premature decomposition of the chlorosulfonyl intermediate .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended to isolate the product from byproducts like unreacted starting materials or sulfonic acid derivatives .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency during carbamate formation .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:
A combination of techniques is critical for structural confirmation and purity assessment:

  • NMR spectroscopy :
    • ¹H NMR : Reveals the stereochemistry at the (2S) position (e.g., coupling constants for vicinal protons) and confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) .
    • ¹³C NMR : Identifies carbonyl carbons (δ ~155 ppm for carbamate, δ ~55–60 ppm for sulfonyl chloride) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and detects impurities from incomplete sulfonylation .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (S=O stretches) validate functional groups .

Advanced: How does the stereochemistry at the (2S) position influence the compound’s reactivity and interaction with biological targets?

Answer:
The (2S) configuration determines spatial orientation, affecting:

  • Reactivity : The chiral center influences nucleophilic attack on the chlorosulfonyl group. For example, (2S) enantiomers may exhibit faster reaction rates in asymmetric synthesis due to steric or electronic effects .
  • Biological interactions : In protease inhibitor studies, stereochemistry impacts binding to chiral active sites. Molecular docking simulations suggest that (2S) derivatives show higher affinity for HIV-1 protease compared to (2R) analogs .
  • Stability : Diastereomers may degrade at different rates under acidic/basic conditions, requiring chiral HPLC for resolution .

Advanced: What strategies can resolve contradictions in reported reaction outcomes when using this compound as a sulfonylation reagent?

Answer:
Contradictions often arise from variable reaction conditions or impurity profiles. Mitigation strategies include:

  • Controlled parameter testing : Systematically vary solvents (e.g., DCM vs. DMF), bases (TEA vs. pyridine), and temperatures to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products like sulfonic acids or Boc-deprotected intermediates, which may explain yield discrepancies .
  • Computational modeling : Density functional theory (DFT) can predict reaction pathways and transition states, clarifying why certain conditions favor sulfonamide vs. sulfonate formation .

Basic: What are the key stability considerations for storing this compound to prevent degradation?

Answer:
The chlorosulfonyl group is moisture-sensitive, necessitating:

  • Storage conditions : Refrigerate at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis .
  • Container type : Use amber glass vials with PTFE-lined caps to avoid light-induced decomposition and moisture ingress .
  • Stability monitoring : Regular NMR or HPLC analysis detects degradation products like sulfonic acids or tert-butanol .

Advanced: How can computational methods predict the compound’s behavior in novel reaction environments?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects in polar vs. nonpolar solvents to predict solubility and reaction kinetics .
  • Docking studies : Screen interactions with enzymes (e.g., proteases) to identify potential off-target effects or inhibitory activity .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Basic: What safety precautions are necessary when handling the chlorosulfonyl group during synthesis?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhaling toxic fumes (e.g., HCl gas released during sulfonylation) .
  • Spill management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal .

Advanced: What role does this compound play in the synthesis of protease inhibitors, and how can its impurity profile affect drug efficacy?

Answer:

  • Intermediate role : It is a precursor to sulfonamide-containing protease inhibitors (e.g., Darunavir analogs). The chlorosulfonyl group reacts with amine residues in target molecules .
  • Impurity risks : Residual solvents (e.g., DCM) or Boc-deprotected byproducts can alter drug pharmacokinetics.
  • Quality control : Use UPLC-MS with charged aerosol detection (CAD) to quantify impurities at <0.1% levels, ensuring compliance with ICH guidelines .

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